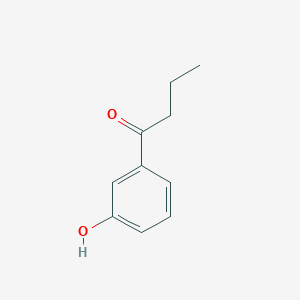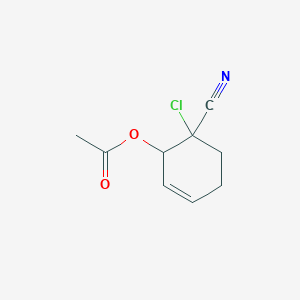
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a chloro group, a cyano group, and an acetate ester group attached to a cyclohexene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-cyanocyclohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of 6-chloro-6-cyanocyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out at a controlled temperature and pressure to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for the cyano group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding amine.
Substitution: Results in the formation of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-6-cyanocyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The chloro and cyano groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-hexanone: Shares the chloro group but differs in the presence of a ketone group instead of an ester.
Cyclohex-1-en-1-yl acetate: Similar ester group but lacks the chloro and cyano groups.
6-Chloro-1-hexanol: Contains a chloro group and a hydroxyl group but lacks the ester and cyano groups.
Uniqueness
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and cyano groups, along with the ester linkage, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
95460-06-3 |
|---|---|
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
(6-chloro-6-cyanocyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-7(12)13-8-4-2-3-5-9(8,10)6-11/h2,4,8H,3,5H2,1H3 |
Clave InChI |
YPHOPMFSDRZKGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C=CCCC1(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



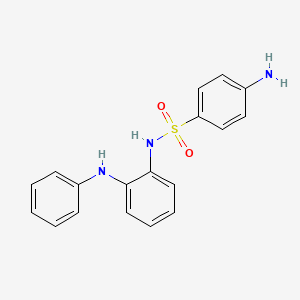
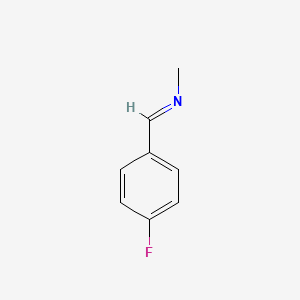

![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
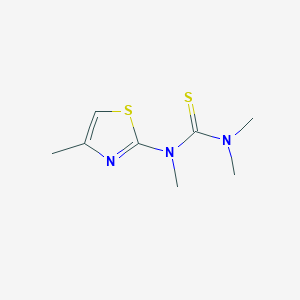
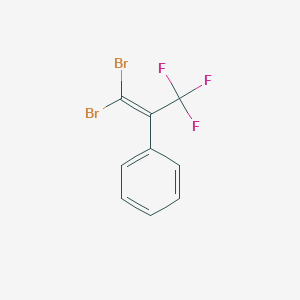

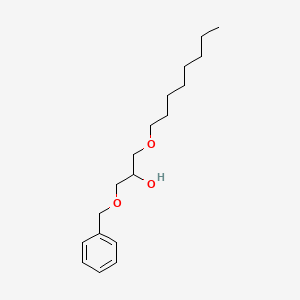

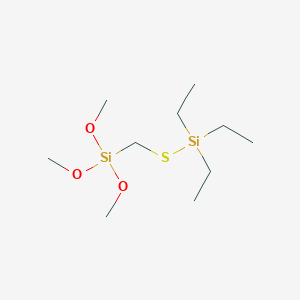
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
